N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2,5-dichlorobenzamide is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2,5-dichlorobenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity. For instance, the reaction catalyzed by CuCl and TMEDA in DMSO at elevated temperatures has been reported to give good yields .
Chemical Reactions Analysis
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation, alkylation, and acylation reactions are common, often using reagents like halogens, alkyl halides, and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce additional halogen atoms into the molecule, while alkylation can add alkyl groups.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2,5-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antimicrobial and antiparasitic properties make it useful in biological studies.
Medicine: Its potential anticancer and antiviral activities are being explored for therapeutic applications.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2,5-dichlorobenzamide involves its interaction with specific molecular targets. For instance, benzimidazoles are known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules . This disruption of microtubule formation can lead to cell cycle arrest and apoptosis, making it effective against cancer cells.
Comparison with Similar Compounds
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2,5-dichlorobenzamide can be compared with other benzimidazole derivatives such as albendazole and fenbendazole. These compounds share a similar core structure but differ in their substituents and specific activities . For example:
Albendazole: Used primarily as an anthelmintic agent.
Fenbendazole: Effective against a range of gastrointestinal parasites.
The unique combination of substituents in this compound may confer distinct pharmacological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H12Cl3N3O |
---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2,5-dichlorobenzamide |
InChI |
InChI=1S/C20H12Cl3N3O/c21-11-5-7-16(23)14(9-11)20(27)24-12-6-8-15(22)13(10-12)19-25-17-3-1-2-4-18(17)26-19/h1-10H,(H,24,27)(H,25,26) |
InChI Key |
DYJZZRVUIGSZFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.